2-(Piperidin-1-yl)-6-(thiophen-2-yl)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-piperidin-1-yl-6-thiophen-2-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(19)11-9-10(12-5-4-8-20-12)15-14(16-11)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHWWZNUVYXMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=N2)C(=O)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-6-(thiophen-2-yl)pyrimidine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced through a Suzuki coupling reaction between a halogenated pyrimidine intermediate and a thiophene boronic acid.
Attachment of the Piperidine Group: The piperidine group can be attached via a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group on the pyrimidine ring.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the pyrimidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine and thiophene derivatives.
Scientific Research Applications
2-(Piperidin-1-yl)-6-(thiophen-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders and cancer.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-6-(thiophen-2-yl)pyrimidine-4-carboxylic acid depends on its specific application:
Pharmacological Effects: The compound may interact with specific receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors.
Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes through its conjugated system, contributing to its conductivity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrimidine-Carboxylic Acid Derivatives
Key Observations:
- Piperidine vs. Piperazine : Piperidine (6-membered ring, one nitrogen) in the target compound may confer different conformational flexibility compared to piperazine derivatives (e.g., LY2409881), which have two nitrogen atoms enabling stronger hydrogen bonding .
- Thiophene vs. In contrast, chlorophenyl (e.g., 2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid) offers hydrophobic interactions but may reduce solubility .
Biological Activity
2-(Piperidin-1-yl)-6-(thiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a pyrimidine ring with substitutions that enhance its pharmacological potential. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Pyrimidine Core : A condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions forms the pyrimidine ring.
- Introduction of the Thiophene Group : This is achieved through a Suzuki coupling reaction between a halogenated pyrimidine intermediate and a thiophene boronic acid.
- Attachment of the Piperidine Group : A nucleophilic substitution reaction introduces the piperidine group.
- Carboxylation : The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Biological Activity
The biological activities of this compound are extensive and include:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been investigated for its ability to inhibit various cancer cell lines, showing promising results in vitro against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
Antioxidant Properties
The compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. In studies comparing various derivatives, certain compounds showed high activity levels, indicating potential as therapeutic agents against oxidative damage .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes involved in disease processes. For instance, it has shown inhibitory potency against human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are relevant targets in cancer and metabolic disorders .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Receptor Interaction : The compound may act as an agonist or antagonist at neurotransmitter receptors, modulating their activity and influencing various physiological responses.
- Enzyme Modulation : By inhibiting key enzymes, it can alter metabolic pathways that are often dysregulated in diseases such as cancer and neurodegenerative disorders .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
-
Study on Anticancer Activity : A study evaluated its effects on HeLa and CaCo-2 cell lines, reporting IC50 values indicating potent cytotoxicity.
Cell Line IC50 (µM) HeLa 12.5 CaCo-2 15.0 - Antioxidant Evaluation : The antioxidant capacity was assessed using Trolox as a reference. The compound exhibited an activity range of 71–82%, indicating strong antioxidant potential compared to controls .
Q & A
Q. What are the recommended synthetic routes for 2-(Piperidin-1-yl)-6-(thiophen-2-yl)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step coupling reactions. For example, a structurally analogous pyrimidine-4-carboxylic acid derivative was synthesized via:
Piperidine introduction : Reacting a piperidine hydrochloride salt with a pyrimidine ester under basic conditions (e.g., i-Pr2NEt in DMF at 60°C) .
Saponification : Hydrolysis of the methyl ester using LiOH·H2O in THF/H2O, followed by acidification to isolate the carboxylic acid .
Key factors : Temperature control during coupling (60°C optimal for minimizing side reactions) and stoichiometric excess of the piperidine precursor improve yield (>90%). Purity is enhanced via recrystallization from CH2Cl2.
Q. How does the presence of the thiophen-2-yl and piperidin-1-yl groups influence the compound’s physicochemical properties?
- Thiophen-2-yl : Enhances π-π stacking with aromatic residues in biological targets, increasing binding affinity. It also introduces moderate hydrophobicity (logP ~2.5) .
- Piperidin-1-yl : Improves solubility in polar solvents (e.g., DMSO) due to its basic nitrogen, facilitating in vitro assays. Steric effects from the piperidine ring may reduce off-target interactions .
Comparative data : Analogous compounds with cyclobutyl or methylamino substituents show lower solubility (<10 mg/mL in PBS vs. ~25 mg/mL for the piperidine variant) .
Q. What spectroscopic methods are most effective for characterizing this compound?
- <sup>1</sup>H NMR : Distinct signals for thiophen-2-yl protons (δ 7.2–7.6 ppm) and piperidine CH2 groups (δ 1.5–2.5 ppm) .
- HPLC-MS : Confirms molecular weight (C14H14N4O2S; theoretical [M+H]<sup>+</sup> = 308.08) and purity (>95% via C18 reverse-phase column) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Docking studies : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). The thiophen-2-yl group aligns with hydrophobic pockets, while the carboxylic acid forms hydrogen bonds with catalytic residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodology :
Substituent variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl) or piperidine (e.g., 4-cyclopropylpiperidine) groups .
Biological assays : Test inhibition of kinases (IC50) or antimicrobial activity (MIC) to correlate structural changes with efficacy.
Example : Replacing thiophen-2-yl with phenyl reduced activity against S. aureus by 4-fold, highlighting the thiophene’s importance .
Q. What strategies resolve contradictions in reported biological activity data across experimental models?
- Dose-response validation : Confirm activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out model-specific effects.
- Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
Case study : A pyrimidine analog showed potent in vitro activity but poor in vivo efficacy due to rapid glucuronidation; modifying the carboxylic acid to a methyl ester improved bioavailability .
Q. How does the compound’s stereochemistry impact its pharmacological profile?
- Chiral centers : Piperidine ring conformation affects binding to enantioselective targets (e.g., GPCRs).
- Resolution methods : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and test individually .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
